"4-Chloro-5-fluoro-2-iodoaniline chemical properties"
"4-Chloro-5-fluoro-2-iodoaniline chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-5-fluoro-2-iodoaniline
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-5-fluoro-2-iodoaniline (CAS No. 1094759-93-9), a highly functionalized aniline derivative of significant interest to the pharmaceutical and agrochemical industries. As a trifunctional building block, its unique substitution pattern—featuring chloro, fluoro, and iodo groups—offers a versatile platform for complex molecular engineering. This document details its physicochemical properties, spectroscopic signature, plausible synthetic routes, and core reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers, medicinal chemists, and process development scientists, providing both foundational knowledge and practical, field-proven protocols.
Introduction: The Strategic Value of Polysubstituted Anilines
Halogenated anilines are cornerstone intermediates in the synthesis of countless active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding interactions.[3] 4-Chloro-5-fluoro-2-iodoaniline is a prime exemplar of a modern synthetic building block, designed for regiochemical precision.
The key to its utility lies in the differential reactivity of its three halogen substituents in metal-catalyzed reactions. The carbon-iodine bond is the most reactive, readily participating in cross-coupling reactions, followed by the carbon-bromine bond (not present here), and finally the more robust carbon-chlorine bond.[4] This reactivity gradient allows for a stepwise and controlled elaboration of the aromatic core, making it an invaluable tool for building molecular complexity in drug discovery programs.[5]
This guide will deconstruct the properties of this molecule, offering a causal explanation for its behavior and providing actionable protocols for its use.
Caption: Proposed workflow for the synthesis of 4-Chloro-5-fluoro-2-iodoaniline.
4.1 Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for aniline iodination and should be optimized for scale and safety. [6][7]
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Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-3-fluoroaniline (1.0 eq).
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Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the rate of the exothermic electrophilic substitution and minimize side-product formation.
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Reagent Addition: Slowly add a solution of Iodine Monochloride (ICl) (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Alternative: A greener method involves using Iodine (I₂) with sodium bicarbonate (NaHCO₃) in water, though reaction times may be longer. [6]5. Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine/ICl.
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Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with ethyl acetate or DCM (3x volumes).
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexanes (e.g., 0% to 10%) as the eluent. [8]
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 4-Chloro-5-fluoro-2-iodoaniline is realized through its selective functionalization, primarily via palladium-catalyzed cross-coupling at the C-I position.
5.1 Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. [9]The high reactivity of the C-I bond in 4-Chloro-5-fluoro-2-iodoaniline allows it to be selectively coupled with an arylboronic acid, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. This selectivity is the cornerstone of its utility in building complex molecular architectures.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
5.2 Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for coupling aryl iodides and should be optimized for specific substrates. [4][10]
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Inert Atmosphere: To a dry Schlenk flask containing a magnetic stir bar, add 4-Chloro-5-fluoro-2-iodoaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
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Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like SPhos Pd G3 (1-3 mol%). [10]3. Evacuate and Backfill: Seal the flask and purge with an inert gas (Argon or Nitrogen) for three cycles. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
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Solvent Addition: Add degassed solvent(s) via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
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Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
Safety and Handling
As a substituted aniline, 4-Chloro-5-fluoro-2-iodoaniline must be handled with appropriate care. Safety data for closely related compounds indicates the following hazards:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [11]* Irritation: Causes skin irritation and serious eye damage/irritation. [11]* Target Organs: May cause respiratory irritation. [11] Mandatory Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or face shield.
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Hand Protection: Nitrile or other chemically resistant gloves.
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Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.
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Skin Protection: Lab coat and appropriate clothing to prevent skin exposure.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
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PubChem. (n.d.). 4-Chloro-5-fluoro-2-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. Retrieved from [Link]
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Chem-Impex International, Inc. (n.d.). 4-Iodo-2-chloroaniline. Retrieved from [Link]
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- Al-Obaidi, H. K. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
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PubChem. (n.d.). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Otaibi, A. A., et al. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
- Wissinger, J. E., et al. (2012). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
- Djuidje, E. N., et al. (2019). Microwave-Assisted Suzuki‒Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. ChemistrySelect, 4(41), 12051-12055.
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